molecular formula C22H24N2O3 B2385396 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-methoxyphenyl)acetamide CAS No. 946317-59-5

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-methoxyphenyl)acetamide

Cat. No. B2385396
M. Wt: 364.445
InChI Key: RLNPMSDOIFREDE-UHFFFAOYSA-N
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Description

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H24N2O3 and its molecular weight is 364.445. The purity is usually 95%.
BenchChem offers high-quality N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Studies and Material Applications

Structural Aspects and Properties of Amide Derivatives

Research on amide-containing isoquinoline derivatives, including their interaction with acids and their ability to form gels and crystalline structures, has implications for material science and nanotechnology. These compounds exhibit significant fluorescence changes upon protonation or interaction with other molecules, suggesting applications in sensing and molecular electronics (A. Karmakar, R. Sarma, J. Baruah, 2007).

Medicinal Chemistry and Drug Design

Antimalarial Activity

The synthesis and structure-activity relationships of quinoline derivatives have shown promise in antimalarial research. These studies highlight the potential of quinoline derivatives in developing new antimalarial agents with effective activity against resistant strains of Plasmodium (L. M. Werbel et al., 1986).

Antitubercular Agents

Novel 2-(quinoline-4-yloxy)acetamides demonstrate potent in vitro activity against Mycobacterium tuberculosis, including drug-resistant strains. These compounds offer a promising avenue for the development of new tuberculosis treatments, underscoring the versatility of quinoline derivatives in addressing global health challenges (K. Pissinate et al., 2016).

properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-27-19-9-4-15(5-10-19)13-21(25)23-18-8-11-20-17(14-18)3-2-12-24(20)22(26)16-6-7-16/h4-5,8-11,14,16H,2-3,6-7,12-13H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNPMSDOIFREDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-methoxyphenyl)acetamide

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